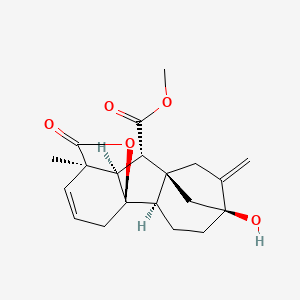

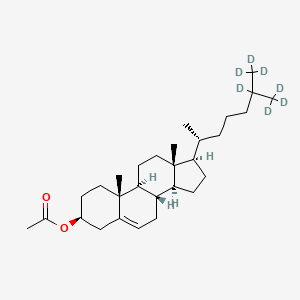

4,5-Epoxy-13-ethyl-17-hydroxy-18,19-dinor-17α-pregn-20-yn-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4,5-Epoxy-13-ethyl-17-hydroxy-18,19-dinor-17α-pregn-20-yn-3-one, also known as EPO, is a synthetic steroid hormone that has been extensively studied for its potential applications in scientific research. EPO is a potent agonist of the progesterone receptor, which makes it a valuable tool for investigating the role of progesterone in various physiological processes.

Wissenschaftliche Forschungsanwendungen

4,5-Epoxy-13-ethyl-17-hydroxy-18,19-dinor-17α-pregn-20-yn-3-one has been used extensively in scientific research to investigate the role of progesterone in various physiological processes. It has been shown to have potential applications in the treatment of breast cancer, endometriosis, and other hormone-related disorders. This compound has also been used to study the effects of progesterone on the immune system, cardiovascular system, and reproductive system.

Wirkmechanismus

4,5-Epoxy-13-ethyl-17-hydroxy-18,19-dinor-17α-pregn-20-yn-3-one acts as a potent agonist of the progesterone receptor, which is expressed in various tissues throughout the body. Upon binding to the receptor, this compound induces a conformational change that activates downstream signaling pathways. These pathways are involved in regulating gene expression, cell proliferation, and differentiation, among other processes.

Biochemical and Physiological Effects:

This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 4,5-Epoxy-13-ethyl-17-hydroxy-18,19-dinor-17α-pregn-20-yn-3-one in lab experiments is its high potency and selectivity for the progesterone receptor. This makes it a valuable tool for investigating the role of progesterone in various physiological processes. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in vitro and in vivo.

Zukünftige Richtungen

There are several future directions for research on 4,5-Epoxy-13-ethyl-17-hydroxy-18,19-dinor-17α-pregn-20-yn-3-one. One area of interest is the development of new synthetic analogs with improved pharmacokinetic properties. Another area of interest is the investigation of the role of progesterone in the regulation of metabolism and energy homeostasis. Finally, there is a need for further studies to elucidate the molecular mechanisms underlying the effects of this compound on various physiological processes.

Conclusion:

In conclusion, this compound is a synthetic steroid hormone that has been extensively studied for its potential applications in scientific research. It is a potent agonist of the progesterone receptor, which makes it a valuable tool for investigating the role of progesterone in various physiological processes. This compound has a wide range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. However, there are also limitations to using this compound in lab experiments, such as its short half-life. Future research on this compound should focus on the development of new analogs with improved pharmacokinetic properties and the investigation of the role of progesterone in metabolism and energy homeostasis.

Synthesemethoden

4,5-Epoxy-13-ethyl-17-hydroxy-18,19-dinor-17α-pregn-20-yn-3-one can be synthesized from commercially available starting materials using a multi-step synthetic route. The synthesis involves the conversion of pregnenolone to 17α-hydroxyprogesterone, which is then transformed into 13-ethyl-17α-hydroxy-18,19-dinor-17α-pregn-4-en-20-yn-3-one. The final step involves epoxidation of the double bond at position 4,5 to yield this compound.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4,5-Epoxy-13-ethyl-17-hydroxy-18,19-dinor-17α-pregn-20-yn-3-one involves the conversion of a starting material to a key intermediate, which is then subjected to further reactions to yield the final product. The key intermediate is a 13-ethyl-17-hydroxy-18,19-dinor-17α-pregn-4-en-20-yn-3-one, which is then converted to the final product by epoxidation and subsequent ring-opening reactions.", "Starting Materials": ["4-ethynyl-2-methoxyphenol", "2-methyl-2-propanol", "sodium hydroxide", "sodium borohydride", "acetic anhydride", "iodine", "sodium iodide", "acetic acid", "hydrochloric acid", "magnesium sulfate", "sodium sulfate", "sodium carbonate", "chloroform", "methanol", "ethyl acetate", "hexane"], "Reaction": ["1. Conversion of 4-ethynyl-2-methoxyphenol to 4-ethynylphenol using sodium hydroxide and sodium borohydride", "2. Conversion of 4-ethynylphenol to 4-ethynylphenylacetone using acetic anhydride and iodine", "3. Conversion of 4-ethynylphenylacetone to 13-ethyl-17-hydroxy-18,19-dinor-17α-pregn-4-en-20-yn-3-one using sodium borohydride and acetic acid", "4. Epoxidation of 13-ethyl-17-hydroxy-18,19-dinor-17α-pregn-4-en-20-yn-3-one using m-chloroperbenzoic acid in chloroform", "5. Ring-opening of the epoxide using hydrochloric acid in methanol to yield 4,5-Epoxy-13-ethyl-17-hydroxy-18,19-dinor-17α-pregn-20-yn-3-one"] } | |

CAS-Nummer |

25073-30-7 |

Molekularformel |

C21H28O3 |

Molekulargewicht |

328.452 |

InChI |

InChI=1S/C21H28O3/c1-3-19-10-7-14-13(15(19)9-11-20(19,23)4-2)8-12-21-16(14)5-6-17(22)18(21)24-21/h2,13-16,18,23H,3,5-12H2,1H3/t13-,14+,15+,16-,18?,19+,20+,21?/m1/s1 |

InChI-Schlüssel |

QAADEDKZKKRMIM-DKFSCDSJSA-N |

SMILES |

CCC12CCC3C(C1CCC2(C#C)O)CCC45C3CCC(=O)C4O5 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B569021.png)

![4-Oxo-3,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylic acid](/img/structure/B569027.png)

![2-Oxo-2-[4-(trifluoromethyl)anilino]acetic acid](/img/structure/B569037.png)